![molecular formula C18H19N3O3S2 B2503225 3-(phenylsulfonyl)-N-(2-(4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)propanamide CAS No. 1396676-25-7](/img/structure/B2503225.png)
3-(phenylsulfonyl)-N-(2-(4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)propanamide
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Overview
Description
The compound "3-(phenylsulfonyl)-N-(2-(4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)propanamide" is a complex molecule that appears to be related to various research areas, including organic chemistry and medicinal chemistry. The molecule consists of several distinct functional groups and structural motifs, such as a phenylsulfonyl group, an imidazole ring, and a thiophene ring, which are common in pharmaceutical compounds and materials science.
Synthesis Analysis
The synthesis of related compounds often involves multi-step procedures that may include the formation of imidazole rings, the introduction of phenyl groups, and the attachment of various substituents to these core structures. For example, the synthesis of a 3-fluorophenylthiophene derivative with an imidazolium group was achieved through a reaction involving a bromomethyl precursor and 1,2-dimethylimidazole . Similarly, the synthesis of 3-phenyl-1-(1,1'-biphenyl-4-yl)-2-(1H-imidazol-1-yl)propane derivatives involved alkylation and reduction steps . These methods could potentially be adapted or serve as inspiration for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of compounds with imidazole and thiophene rings has been confirmed using various spectroscopic techniques, including IR, 1H-NMR, 13C-NMR spectroscopy, and mass spectrometry . These techniques are essential for verifying the identity and purity of the synthesized compounds and would be applicable for the analysis of "this compound".
Chemical Reactions Analysis
Compounds containing imidazole and phenyl groups can participate in a variety of chemical reactions. For instance, imidazole can act as a nucleophile, as demonstrated by the reaction of imidazole with a keto ketenimine to form stable enamine adducts . The phenylsulfonyl group in the compound of interest could also potentially be reactive towards nucleophilic attack, suggesting that the compound may have interesting reactivity patterns that could be explored further.
Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds are influenced by their functional groups and overall molecular structure. For example, the presence of an imidazolium group can confer ionic character to a molecule, as seen in the synthesis of a cationic imidazolium-containing polymer . The antioxidant and anticancer activities of related compounds have been evaluated, indicating that the structural features of these molecules can impart significant biological activities . Therefore, "this compound" may also exhibit unique physical, chemical, and biological properties worthy of investigation.
Scientific Research Applications
Biocatalysis in Drug Metabolism
3-(Phenylsulfonyl)-N-(2-(4-(Thiophen-2-yl)-1H-imidazol-2-yl)ethyl)propanamide and similar compounds have been used in the study of biocatalysis for drug metabolism. Biocatalytic systems, such as microbial-based systems, have been applied to produce mammalian metabolites of drugs for structural characterization and analysis, as demonstrated with LY451395, a compound related to the biaryl-bis-sulfonamide class (Zmijewski et al., 2006).
Synthesis of Azole Derivatives and Antibacterial Activity
Research has been conducted on the synthesis of azole derivatives from related compounds and their potential antibacterial activity. For instance, studies involving the synthesis of azole derivatives from 3-[(4-methylphenyl)amino]propanehydrazide, a compound sharing a structural similarity, showed notable antibacterial properties (Tumosienė et al., 2012).
Antioxidant and Anticancer Activities
Compounds structurally related to this compound have been explored for their antioxidant and anticancer activities. Novel derivatives have been synthesized and tested for these activities, with some showing significant results against cancer cell lines and superior antioxidant properties compared to known antioxidants like ascorbic acid (Tumosienė et al., 2020).
Development of Anti-Inflammatory Agents
Research into the synthesis and biological evaluation of aminothiazoles and related derivatives, including compounds with structural similarities to this compound, has been conducted for potential anti-inflammatory applications (Thabet et al., 2011).
Mechanism of Action
Target of Action
Thiophene derivatives are known to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . The specific targets of these compounds can vary widely depending on their exact structure and functional groups.
Mode of Action
The mode of action of thiophene derivatives can also vary greatly. For example, some thiophene-based drugs work by inhibiting certain enzymes or receptors, while others might interact with DNA or other cellular components .
Biochemical Pathways
Thiophene derivatives can affect a variety of biochemical pathways. For instance, some might interfere with the synthesis of certain proteins or other biomolecules, while others might alter signal transduction pathways .
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) properties of thiophene derivatives can depend on factors like the compound’s size, polarity, and the presence of certain functional groups. Some thiophene derivatives are known to be metabolized by the liver .
Result of Action
The molecular and cellular effects of thiophene derivatives can include changes in cell growth, cell death, inflammation, and other processes .
Action Environment
Environmental factors such as pH, temperature, and the presence of other substances can influence the action, efficacy, and stability of thiophene derivatives .
properties
IUPAC Name |
3-(benzenesulfonyl)-N-[2-(5-thiophen-2-yl-1H-imidazol-2-yl)ethyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3S2/c22-18(9-12-26(23,24)14-5-2-1-3-6-14)19-10-8-17-20-13-15(21-17)16-7-4-11-25-16/h1-7,11,13H,8-10,12H2,(H,19,22)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJZWQPDWAKJVAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CCC(=O)NCCC2=NC=C(N2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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